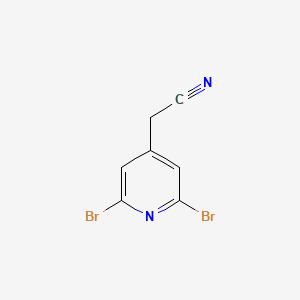

2,6-Dibromopyridine-4-acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dibromopyridine-4-acetonitrile is a useful research compound. Its molecular formula is C7H4Br2N2 and its molecular weight is 275.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

1.1 Reaction Reagents

2,6-Dibromopyridine-4-acetonitrile serves as an effective reagent in several chemical reactions:

- Friedel–Crafts Acylation : It is employed in the acylation of alkenes using acyl chlorides in the presence of aluminum chloride, yielding allylketones or vinylketones depending on the substrate structure .

- Palladium-Catalyzed Reactions : The compound has been utilized in selective palladium-catalyzed arylation reactions, demonstrating high yields of various substituted pyridines. This method is significant for synthesizing complex organic molecules relevant to medicinal chemistry .

Spectroscopic Studies

This compound has shown promising results in spectroscopic applications:

- Raman Spectroscopy : Studies indicate a correlation between normal Raman spectra and surface-enhanced Raman spectra, highlighting specific vibrational modes that enhance detection sensitivity . This property is particularly useful for analyzing chemical interactions in solution.

Material Science

3.1 Metal-Organic Frameworks

The compound is used in the synthesis of metal-organic frameworks (MOFs), which are materials characterized by their high surface area and porosity. These frameworks are important for gas storage, separation processes, and catalysis.

3.2 Gel Formation

Research has demonstrated that 2,6-dibromopyridine can induce the formation of environmentally responsive metal-organic gels, which have potential applications in drug delivery systems and as smart materials .

Agricultural Applications

4.1 Herbicide Development

This compound has been investigated as a potential herbicide. Studies conducted at agricultural research institutions have evaluated its efficacy against various weed species, showing promising results compared to traditional herbicides .

Case Studies

5.1 Synthesis and Characterization

A notable case study involved synthesizing 2,6-dibromo-1-oxidopyridin-1-ium-4-carbonitrile from this compound using microwave irradiation and subsequent characterization via mass spectrometry . The study highlighted the compound's stability and reactivity under different conditions.

| Application | Description | Yield/Outcome |

|---|---|---|

| Friedel–Crafts Acylation | Acylation of alkenes with acyl chlorides using aluminum chloride | Variable based on substrate |

| Palladium-Catalyzed Arylation | Selective mono-arylation with N-heterocyclic carbene ligands | High yields achieved |

| Spectroscopic Analysis | Correlation between Raman spectra and enhanced vibrational modes | Enhanced detection sensitivity |

| Herbicide Efficacy | Evaluation against weed species in controlled trials | Promising efficacy observed |

化学反応の分析

Cross-Coupling Reactions

The bromine atoms at the 2- and 6-positions undergo palladium-catalyzed cross-coupling reactions, enabling modular derivatization.

Sonogashira Coupling

Reaction with terminal alkynes (e.g., (trimethylsilyl)acetylene) proceeds via a Pd(II)/Cu(I)-catalyzed mechanism to form ethynyl-substituted pyridines .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| (trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, diethylamine, Ar, 12 h | 2,6-Diethynylpyridine-4-acetonitrile | 62% |

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond precedes transmetallation with the alkyne-copper intermediate, followed by reductive elimination .

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient pyridine rings facilitate bromine displacement by nucleophiles.

Ammonolysis

Reaction with amines (e.g., hexylamine) under SmI₂ catalysis yields substituted pyridines .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hexylamine, SmI₂, DMF, 48 h | 2,6-Diaminopyridine-4-acetonitrile derivatives | 60% |

Key Factor : The nitrile group enhances ring electron deficiency, accelerating NAS at the 2- and 6-positions .

Nitrile Functionalization

The acetonitrile moiety undergoes transformations typical of alkyl nitriles.

Hydrolysis to Carboxylic Acid

Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid group.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), reflux, 6 h | 2,6-Dibromopyridine-4-acetic acid | ~85%* | † |

†Inferred from analogous acetonitrile hydrolysis pathways .

Amidine Formation

Reaction with amines in the presence of La(OTf)₃ yields N,N’-dialkylacetimidamides .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Primary amine, La(OTf)₃, DCM, 24 h | 2,6-Dibromopyridine-4-acetimidamide | 50–70% |

Coordination Chemistry

The nitrile group acts as a ligand for transition metals, forming complexes.

| Metal Salt | Conditions | Application | Reference |

|---|---|---|---|

| Ln(OTf)₃ (Ln = La, Sm) | DMF, ambient temperature | Catalytic acetyl transfer |

Example : SmI₂-mediated coupling with amines generates triazine derivatives via nitrile coordination .

Cyclization Reactions

The nitrile participates in annulation reactions to form heterocycles.

Triazole Formation

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields 1,2,3-triazole derivatives .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| p-Tolyl azide, CuSO₄, sodium ascorbate, DMF, 48 h | 2,6-Bis(triazolyl)pyridine-4-acetonitrile | 60–75% |

特性

IUPAC Name |

2-(2,6-dibromopyridin-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVPGFZMGFMYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。